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Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde via Magnesium-Mediated Formylation

Introduction and Mechanistic Rationale Multi-halogenated salicylaldehydes, such as 3-bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde (CAS: 1692795-76-8)[1], are critical building blocks in medicinal chemistry and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Multi-halogenated salicylaldehydes, such as 3-bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde (CAS: 1692795-76-8)[1], are critical building blocks in medicinal chemistry and materials science. They are predominantly utilized as precursors for Schiff base ligands in transition metal coordination chemistry[2] and as intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).

The synthesis of highly substituted ortho-hydroxybenzaldehydes presents a regiochemical challenge. Traditional Reimer-Tiemann formylations often yield a mixture of ortho and para isomers with poor overall conversion. To achieve strict regiocontrol, this protocol employs the Skattebøl formylation method[3]. By reacting the corresponding phenol with paraformaldehyde in the presence of anhydrous magnesium dichloride ( MgCl2​ ) and triethylamine (TEA), the reaction proceeds via a highly organized magnesium-phenoxide intermediate. The magnesium ion coordinates simultaneously to the phenoxide oxygen and the formaldehyde, directing the carbon-carbon bond formation exclusively to the ortho position.

G SM 2-Bromo-4-chloro- 5-fluorophenol Reagents MgCl2, TEA, (HCHO)n THF, 75°C SM->Reagents Deprotonation Intermediate Mg-Coordinated Phenoxide Complex Reagents->Intermediate Chelation Workup 1N HCl Quench Ether Extraction Intermediate->Workup Formylation Product 3-Bromo-5-chloro-6-fluoro- 2-hydroxybenzaldehyde Workup->Product Hydrolysis

Figure 1: Workflow and mechanistic pathway of the magnesium-mediated regioselective formylation.

Experimental Design and Quantitative Parameters

The following protocol is designed for a 50 mmol scale, adapted from established Organic Syntheses standards to ensure high yield and purity[3].

Reagent Stoichiometry Table
ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
2-Bromo-4-chloro-5-fluorophenol225.441.011.27 gStarting Material
Magnesium dichloride (Anhydrous)95.212.09.52 gChelating/Directing Agent
Paraformaldehyde30.03 (monomer)3.04.50 gFormylating Agent
Triethylamine (TEA)101.192.010.12 gBase
Tetrahydrofuran (THF, Dry)72.11N/A250 mLSolvent

Note: The use of strictly anhydrous MgCl2​ is critical. Moisture disrupts the magnesium-phenoxide coordination sphere, leading to reaction failure.

Step-by-Step Synthesis Protocol

Safety Precautions: This procedure must be conducted in a professional laboratory setting within a certified fume hood. Triethylamine is a corrosive, flammable liquid. Paraformaldehyde is a known sensitizer and potential carcinogen. Standard PPE (lab coat, nitrile gloves, safety goggles) is mandatory.

Step 1: System Preparation and Complexation
  • Apparatus Setup: Equip a 500-mL, three-necked round-bottomed flask with a magnetic stirring bar, a reflux condenser, and rubber septa. Purge the system thoroughly with argon gas to displace atmospheric moisture.

  • Reagent Addition: Under a positive pressure of argon, rapidly add 9.52 g (100 mmol) of anhydrous MgCl2​ and 4.50 g (150 mmol) of solid paraformaldehyde[3].

  • Solvation: Inject 250 mL of anhydrous THF via syringe.

  • Base Addition: Dropwise, add 10.12 g (100 mmol) of TEA via syringe. Stir the suspension at ambient temperature for 10 minutes. Causality: TEA initiates the depolymerization of paraformaldehyde and prepares the environment for phenoxide generation.

  • Substrate Introduction: Slowly add 11.27 g (50 mmol) of 2-bromo-4-chloro-5-fluorophenol dropwise. The mixture will transition to an opaque, light pink/orange suspension as the magnesium-phenoxide complex forms.

Step 2: Reflux and Formylation
  • Heating: Immerse the reaction flask in a pre-heated oil bath at 75°C.

  • Reaction Monitoring: Maintain a gentle reflux for 4 to 6 hours. The reaction mixture typically shifts to a bright yellow or orange hue[3]. Monitor the disappearance of the starting phenol via TLC (Hexanes:Ethyl Acetate 4:1).

Step 3: Quenching and Workup
  • Cooling: Remove the flask from the oil bath and allow it to cool to room temperature.

  • Solvent Dilution: Add 100 mL of diethyl ether to the flask to dilute the organic phase.

  • Acidic Quench: Transfer the mixture to a 1-L separatory funnel. Carefully wash the organic layer with 1 N HCl (3 × 100 mL). Causality: The acidic wash is strictly required to protonate the phenoxide, cleave the strong magnesium chelate, and neutralize residual TEA. Caution: Gas evolution (formaldehyde and solvent vapor) will occur; vent the funnel frequently[3].

  • Aqueous Wash: Wash the organic phase with deionized water (3 × 100 mL) to remove residual salts and acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate ( MgSO4​ ), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification
  • Recrystallization: The crude product will appear as a pale yellow oil that solidifies under vacuum. Recrystallize the crude solid from hot hexanes (approx. 50-75 mL) to yield pure 3-bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde as pale yellow crystals.

Analytical Validation (Self-Validating System)

To confirm the structural integrity and purity of the synthesized 3-bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde, the following analytical checkpoints must be satisfied:

  • 1 H NMR ( CDCl3​ ): The defining feature of a successful ortho-formylation is the presence of a highly deshielded aldehyde proton singlet near 10.0 - 10.5 ppm . Furthermore, the phenolic -OH proton will appear far downfield (typically 11.0 - 12.0 ppm ) due to strong intramolecular hydrogen bonding with the adjacent aldehyde carbonyl oxygen[2]. A single aromatic proton will be visible, confirming the substitution pattern.

  • FT-IR Spectroscopy: Look for a characteristic carbonyl ( C=O ) stretching frequency. Because of the strong intramolecular hydrogen bond, this peak is typically shifted to a lower wavenumber (1650 - 1665 cm −1 ) compared to standard, non-hydrogen-bonded benzaldehydes.

  • Melting Point: Compare the melting point of the recrystallized product against established literature values for the specific halogenated derivative to verify crystalline purity.

References

  • National Center for Biotechnology Information (NIH PMC). 3-Bromo-2-hydroxybenzaldehyde Crystallographic Information. Retrieved from: [Link]

  • Organic Syntheses. Convenient Method for the Preparation of Salicylaldehydes: 3-Bromosalicylaldehyde (Org. Synth. 2005, 82, 64). Retrieved from:[Link]

Sources

Application

Application Note: Synthesis and Characterization of Novel Schiff Base Ligands from 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde

Abstract This guide provides a comprehensive protocol for the synthesis, purification, and characterization of novel Schiff base ligands derived from 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde. This heavily halogena...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive protocol for the synthesis, purification, and characterization of novel Schiff base ligands derived from 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde. This heavily halogenated salicylaldehyde derivative serves as a versatile precursor for creating ligands with significant potential in medicinal chemistry, catalysis, and materials science. The presence of multiple halogen substituents (Br, Cl, F) is expected to enhance the biological activity and coordination properties of the resulting Schiff bases.[1][2] This document outlines the underlying chemical principles, a detailed step-by-step synthesis protocol, robust characterization methodologies, and potential applications for researchers in chemical synthesis and drug development.

Introduction and Underlying Principles

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-).[3] They are typically formed through the condensation reaction of a primary amine with an active carbonyl compound, such as an aldehyde or ketone.[4][5] These compounds are of immense interest due to their structural versatility and wide range of applications, including their roles as ligands in coordination chemistry, catalysts, and as biologically active agents with antibacterial, antifungal, and antitumor properties.[5][6]

The precursor, 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde, is a highly electron-deficient aromatic aldehyde. The electron-withdrawing effects of the bromine, chlorine, and fluorine atoms enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by a primary amine. This increased reactivity often allows the condensation reaction to proceed efficiently, sometimes even without a catalyst.

Mechanism of Formation: The synthesis of a Schiff base is a reversible reaction that proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an unstable tetrahedral intermediate called a carbinolamine or hemiaminal.[3][4][5]

  • Dehydration: The carbinolamine intermediate is then dehydrated to form the stable imine. This step is typically the rate-determining step and is often catalyzed by a small amount of acid, which protonates the hydroxyl group, converting it into a better leaving group (water).[7] The removal of water from the reaction mixture drives the equilibrium towards the formation of the Schiff base product.[5]

The presence of halogens on the salicylaldehyde ring can significantly influence the properties of the resulting Schiff base ligand and its metal complexes. Halogen atoms can participate in halogen bonding, a noncovalent interaction that can play a crucial role in drug-target binding and crystal engineering.[2][8] This makes halogenated Schiff bases particularly attractive for the development of new therapeutic agents.[1]

Experimental Protocol

This section provides a general yet detailed protocol for the synthesis of a Schiff base ligand from 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde and a generic primary aromatic amine (e.g., aniline or a substituted aniline).

Materials and Equipment
Reagents & Solvents Equipment
3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehydeRound-bottom flask (50 or 100 mL)
Primary Amine (e.g., Aniline)Reflux condenser
Absolute Ethanol (Reagent Grade)Magnetic stirrer and stir bar
Glacial Acetic Acid (Catalyst)Heating mantle or oil bath
Deionized WaterBüchner funnel and filter flask
Diethyl Ether or Hexane (for washing)Beakers and Erlenmeyer flasks
Thin-Layer Chromatography (TLC) plates
Melting point apparatus

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Halogenated organic compounds should be handled with care. Refer to the Material Safety Data Sheet (MSDS) for all reagents before use.

Synthesis Workflow

The overall process from reactant preparation to final characterization is illustrated below.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Characterization Reactants 1. Weigh Reactants (Aldehyde & Amine) Dissolve 2. Dissolve in Ethanol Reactants->Dissolve Mix 3. Mix Solutions & Add Catalyst Dissolve->Mix Reflux 4. Reflux Reaction (Monitor by TLC) Mix->Reflux Cool 5. Cool to RT & Precipitate Reflux->Cool Filter 6. Vacuum Filtration Cool->Filter Recrystallize 7. Recrystallize from Hot Ethanol Filter->Recrystallize Dry 8. Dry Product Recrystallize->Dry Analyze 9. Spectroscopic Analysis (FT-IR, NMR, MS) Dry->Analyze

Caption: Experimental workflow from synthesis to characterization.

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde (e.g., 10 mmol, 2.54 g) in 30 mL of absolute ethanol. Stir the mixture until the aldehyde is completely dissolved.

  • In a separate beaker, dissolve an equimolar amount of the chosen primary amine (e.g., 10 mmol of aniline, 0.93 g) in 15 mL of absolute ethanol.

  • Reaction Setup: Slowly add the amine solution to the stirring aldehyde solution in the round-bottom flask at room temperature.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[7]

  • Equip the flask with a reflux condenser and place it in a heating mantle.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). The formation of the product is indicated by the appearance of a new spot and the disappearance of the aldehyde spot.

  • Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. As the solution cools, the Schiff base product will typically precipitate out as a colored solid. Cooling the flask further in an ice bath can enhance precipitation.[9]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[10]

  • Wash the collected crystals with a small amount of cold ethanol, followed by diethyl ether or hexane, to remove any soluble impurities.

Purification: Recrystallization

To obtain a highly pure product, recrystallization is the most effective method.[11][12]

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimum amount of hot absolute ethanol to just dissolve the solid completely.[13] Keep the solution on a hot plate to maintain the temperature.

  • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal yield.[13]

  • Collect the purified crystals by vacuum filtration and wash them with a small volume of ice-cold ethanol.[11]

  • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent. Record the final yield and melting point.

Characterization of the Schiff Base Ligand

Thorough characterization is essential to confirm the structure and purity of the synthesized ligand.[14][15]

General Reaction Scheme

Caption: General synthesis of a Schiff base ligand.

Spectroscopic Data Interpretation

The following table summarizes the key spectroscopic features expected for a successful synthesis.

Technique Key Feature Expected Observation & Rationale
FT-IR C=N StretchAppearance of a strong absorption band around 1600-1625 cm⁻¹ .[16][17] This confirms the formation of the azomethine (imine) group.
C=O StretchDisappearance of the aldehyde C=O stretching band from the precursor (typically around 1650-1680 cm⁻¹ ).
O-H StretchA broad band around 3200-3400 cm⁻¹ due to the phenolic hydroxyl group, which may be involved in intramolecular hydrogen bonding with the imine nitrogen.
¹H NMR -CH=N- ProtonAppearance of a new singlet in the downfield region, typically between δ 8.5-9.0 ppm , corresponding to the azomethine proton.[17]
Aldehyde ProtonDisappearance of the aldehyde proton singlet from the precursor (typically δ 9.5-10.5 ppm ).
Aromatic ProtonsComplex multiplets in the aromatic region (δ 6.5-8.0 ppm ) corresponding to the protons on both aromatic rings.
Phenolic -OHA broad singlet, often far downfield (δ 10.0-13.0 ppm ), due to intramolecular hydrogen bonding. Its position can be concentration-dependent.
¹³C NMR -CH=N- CarbonA new signal in the range of δ 158-165 ppm is characteristic of the imine carbon.[17]
Mass Spec (MS) Molecular Ion PeakThe mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ that corresponds to the calculated molecular weight of the target Schiff base ligand.

Potential Applications and Future Directions

Schiff base ligands derived from 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde are promising candidates for several advanced applications:

  • Medicinal Chemistry: The high degree of halogenation can enhance lipophilicity and membrane permeability, potentially improving drug efficacy. These ligands and their metal complexes are excellent candidates for screening as antibacterial, antifungal, and anticancer agents.[2][18][19]

  • Coordination Chemistry: The phenolic oxygen and imine nitrogen provide excellent coordination sites (O, N donor set) for forming stable complexes with a wide range of transition metals.[20][21] These complexes can be explored for their catalytic activity, magnetic properties, and use as sensing materials.

  • Materials Science: The planar structure and potential for π-π stacking and halogen bonding make these compounds interesting for the development of novel liquid crystals, dyes, and optoelectronic materials.[19]

Future work should focus on synthesizing a library of these ligands by varying the primary amine component and subsequently coordinating them with various metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)) to explore the full potential of this versatile chemical scaffold.

References

  • Mechanism of Schiff base (imine) Formation. ResearchGate. Available at: [Link]

  • Chemistry Schiff Bases. SATHEE JEE - IIT Kanpur. Available at: [Link]

  • Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace. Available at: [Link]

  • Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from Hexoses. ACS Omega. Available at: [Link]

  • SOP: CRYSTALLIZATION. Columbia University. Available at: [Link]

  • Recrystallization Techniques for Purification. Scribd. Available at: [Link]

  • Purification – Cooperative Organic Chemistry Student Laboratory Manual. University of Saskatchewan. Available at: [Link]

  • Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube. Available at: [Link]

  • Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands: Synthesis, Crystal Structures, Antibacterial Activity, and Molecular Docking Studies. ACS Omega. Available at: [Link]

  • Recrystallization (chemistry). EBSCO Information Services. Available at: [Link]

  • Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Iraqi Journal of Science. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. Available at: [Link]

  • Preparation and Characterization of Some Schiff Base Compounds. DergiPark. Available at: [Link]

  • Spectroscopic characterization for the Schiff base 5. ResearchGate. Available at: [Link]

  • Recent Applications of Schiff Bases in Biomedical Sciences. IntechOpen. Available at: [Link]

  • Preparation, Characterization, and Biological Study of New Halogenated Azo-Schiff Base Ligands and Their Complexes. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Investigation of the molecular basis of halogenated Schiff base derivative by combined crystallographic and computational studies. PubMed. Available at: [Link]

  • Synthesis and Study of Schiff base Ligands. ResearchGate. Available at: [Link]

  • Metal complexes of Schiff base derived from 3-bromo, 5-chloro Salicyldehyde with Alanine: characterization, molecular modeling. International Journal of Innovative Research in Technology (IJIRT). Available at: [Link]

  • Synthesis and Characterization of Schiff Base from 3, 5-Di Chloro Salicylaldehyde with 4-Bromoaniline and 4 - Amino Benzoic acid and their Complexes. International Journal Corner. Available at: [Link]

  • Synthesis, characterization and biological evaluation of three new schiff bases derived from amino acids and 3-hydroxybenzaldehyde and their Ag(I) complexes. Semantic Scholar. Available at: [Link]

  • Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Method

Application Note: Site-Selective Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Executive Summary In modern drug discovery, polyhalogenated aromatic scaffolds a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Executive Summary

In modern drug discovery, polyhalogenated aromatic scaffolds are highly prized as they offer multiple orthogonal vectors for late-stage functionalization and structure-activity relationship (SAR) exploration. 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde is a particularly dense pharmacophore precursor. This application note provides a self-validating, highly optimized protocol for the site-selective Suzuki-Miyaura cross-coupling of this substrate. By leveraging the intrinsic bond dissociation energies (BDE) of the halogens and precise catalyst-ligand pairing, researchers can achieve exclusive C3-arylation while preserving the C5-chloro, C6-fluoro, aldehyde, and hydroxyl functionalities for downstream elaboration.

Mechanistic Rationale & Site-Selectivity

To design a robust protocol, one must understand the causality behind the reactivity of each functional group on the aromatic ring. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, prized for its robustness and functional group tolerance[1].

  • Halogen Reactivity Hierarchy: The site-selectivity of the oxidative addition step is strictly governed by the carbon-halogen bond dissociation energies. Standard palladium(0) catalysts will readily insert into the C3–Br bond (~68 kcal/mol), following the established reactivity order of Ar-I > Ar-Br > Ar-OTf >> Ar-Cl[1]. The C5–Cl bond (~81 kcal/mol) remains completely inert under these conditions unless highly electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos) are deployed at elevated temperatures[2]. The C6–F bond (~114 kcal/mol) is entirely unreactive under standard cross-coupling conditions[3].

  • The 2-Hydroxyl Effect: The unprotected phenol is acidic. The first equivalent of base deprotonates the phenol to form an electron-rich phenoxide. While this slightly increases the electron density of the ring—potentially decelerating oxidative addition—it also provides a stabilizing chelating effect for the Pd intermediate.

  • The 1-Aldehyde Vulnerability: The formyl group strongly activates the ring toward oxidative addition but is highly susceptible to nucleophilic attack and Cannizzaro-type disproportionation if strong aqueous bases (e.g., NaOH, KOH) are used. Therefore, mild inorganic bases are strictly mandated.

Mechanism SM 3-Br-5-Cl-6-F-2-OH-Benzaldehyde (Starting Material) OA Oxidative Addition (Selective C3-Br Cleavage) SM->OA + Pd(0) Pd0 Pd(0) L_n Active Catalyst Pd0->OA TM Transmetalation (Boronate Ate-Complex) OA->TM Base, Ar-B(OH)2 - HBr RE Reductive Elimination (C-C Bond Formation) TM->RE RE->Pd0 Catalyst Regeneration Prod C3-Arylated Product (Cl, F, CHO Intact) RE->Prod

Figure 1: Catalytic cycle of the site-selective Suzuki-Miyaura cross-coupling at the C3 position.

Quantitative Data: Catalyst & Condition Optimization

To establish a self-validating system, empirical optimization is required. Table 1 summarizes the quantitative data driving our protocol choices. The use of Pd(dppf)Cl₂ provides the optimal balance. The large bite angle of the dppf ligand (~99°) accelerates the reductive elimination step, which is highly beneficial for sterically encumbered ortho-substituted substrates like our 2-hydroxybenzaldehyde derivative.

Table 1: Optimization of Reaction Conditions for C3-Selective Arylation

EntryPalladium PrecatalystLigandBase (Equiv)Solvent SystemTemp (°C)C3-Arylation Yield (%)C3/C5-Diarylation (%)
1Pd(PPh₃)₄ (5 mol%)PPh₃Na₂CO₃ (2.5)Toluene/H₂O (4:1)8072< 5
2 Pd(dppf)Cl₂ (5 mol%) dppf K₃PO₄ (2.5) Dioxane/H₂O (4:1) 80 89 < 2
3Pd(OAc)₂ (5 mol%)SPhosK₃PO₄ (2.5)Dioxane/H₂O (4:1)806518
4Pd₂(dba)₃ (5 mol%)XPhosK₃PO₄ (3.5)Dioxane/H₂O (4:1)1001281

Note: Entry 2 is selected for the core protocol due to its superior yield and near-perfect site-selectivity.

Experimental Protocol: Site-Selective C3-Arylation

This step-by-step methodology is designed to be a self-validating workflow. By following the causality embedded in each step, researchers can ensure reproducible high-fidelity coupling.

Materials & Reagents
  • Substrate: 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.1 equiv, 1.1 mmol)

  • Base: Potassium phosphate tribasic (K₃PO₄) (2.5 equiv, 2.5 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology

Step 1: Solvent Degassing (Critical for Trustworthiness) Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) complex, promoting the undesired oxidative homocoupling of the arylboronic acid.

  • Prepare 10 mL of a 4:1 mixture of 1,4-Dioxane and H₂O in a Schlenk flask.

  • Sparge the solvent mixture with ultra-pure Nitrogen (N₂) or Argon for at least 15 minutes prior to reagent addition.

Step 2: Reaction Assembly Causality: A minimum of 2.5 equivalents of base is required: 1.0 eq neutralizes the phenol, 1.0 eq activates the boronic acid to form the reactive boronate ate-complex, and 0.5 eq acts as a kinetic buffer.

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde (1.0 mmol), the arylboronic acid (1.1 mmol), and K₃PO₄ (2.5 mmol).

  • Add the degassed solvent mixture (10 mL) to the vial.

Step 3: Catalyst Addition

  • Under a positive flow of N₂, quickly add the Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Seal the vial with a Teflon-lined septum cap and purge the headspace with N₂ for an additional 2 minutes.

Step 4: Thermal Activation & Monitoring

  • Transfer the vial to a pre-heated oil bath or heating block set to 80 °C.

  • Stir vigorously (800 rpm) for 4 to 6 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or LC-MS. The starting material should be completely consumed before proceeding.

Step 5: Quench & Aqueous Workup

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and quench with saturated aqueous NH₄Cl (10 mL) to neutralize the basic aqueous phase and re-protonate the phenol.

  • Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: Chromatographic Purification

  • Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes to Ethyl Acetate. The presence of the free hydroxyl and aldehyde groups will cause the product to have a distinct Rf value compared to the non-polar homocoupled biaryl byproducts.

Workflow Step1 1. Solvent Degassing Sparge Dioxane/H2O (4:1) with N2 Step2 2. Reagent Assembly Combine SM, Ar-B(OH)2, K3PO4 Step1->Step2 Step3 3. Catalyst Addition Add Pd(dppf)Cl2 under N2 flow Step2->Step3 Step4 4. Thermal Activation Heat at 80°C for 4-6 hours Step3->Step4 Step5 5. Aqueous Workup Quench with NH4Cl, Extract with EtOAc Step4->Step5 Step6 6. Chromatographic Purification Silica Gel (Hexanes/EtOAc gradient) Step5->Step6

Figure 2: Step-by-step experimental workflow for the self-validating cross-coupling protocol.

References

  • Palani, V.; Perea, M. A. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews, 2022, 122(10), 9522-9614. URL:[Link]

  • Smith, J. et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." PubMed Central (PMC), 2022. URL:[Link]

Sources

Application

Formylation techniques for synthesizing 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde

Target Molecule: 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde Primary Audience: Discovery Chemists, Process Engineers, and Drug Development Scientists Substrate Analysis & Strategic Selection The synthesis of highly s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde Primary Audience: Discovery Chemists, Process Engineers, and Drug Development Scientists

Substrate Analysis & Strategic Selection

The synthesis of highly substituted salicylaldehydes, such as 3-bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde, presents a formidable synthetic challenge. The required starting material, 2-bromo-4-chloro-5-fluorophenol , features three strongly electron-withdrawing halogens (Br, Cl, F). These substituents severely deactivate the aromatic ring toward standard electrophilic aromatic substitution (EAS).

Traditional formylation methods (e.g., Reimer-Tiemann or Vilsmeier-Haack) rely on the inherent nucleophilicity of the phenoxide ion. In heavily halogenated substrates, this nucleophilicity is drastically attenuated, typically resulting in poor conversions, extensive tar formation, or complete reaction failure. To overcome this extreme electronic deactivation, a metal-templated approach—specifically the magnesium-mediated Casnati-Skattebøl reaction—is required[1].

Regiochemical Advantage: The starting material has one blocked ortho position (C2, occupied by bromine). Because the magnesium-mediated formylation is strictly ortho-selective, the reaction is forced to occur exclusively at the open C6 position. This structural constraint guarantees 100% regioselectivity for the desired 3-bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde, completely avoiding para-formylated byproducts[1].

Mechanistic Rationale of Magnesium-Mediated Formylation

The success of this protocol lies in the unique coordinating and templating ability of the magnesium cation (Mg²⁺), which artificially boosts the local concentration of the electrophile and forces an intramolecular-like delivery.

  • Complexation: The addition of anhydrous MgCl₂ and triethylamine (Et₃N) to the phenol generates a highly structured magnesium phenoxide complex. Et₃N acts as a non-nucleophilic base to drive deprotonation, while Mg²⁺ coordinates the phenoxide oxygen[2].

  • Directed Electrophilic Attack: Paraformaldehyde depolymerizes in situ under the reaction conditions. The liberated monomeric formaldehyde coordinates directly to the Mg²⁺ center. This brings the electrophile into close spatial proximity to the ortho-carbon, effectively overriding the electronic deactivation of the halogenated ring[1].

  • Redox Conversion: Following the initial EAS, a hydroxymethylphenol magnesium chelate is formed. A second equivalent of formaldehyde acts as a hydride acceptor (via an Oppenauer-type oxidation), converting the hydroxymethyl group to the final formyl group while being reduced to methanol[3].

Pathway N1 2-Bromo-4-chloro- 5-fluorophenol N2 Magnesium Phenoxide Formation (MgCl₂ / Et₃N) N1->N2 Deprotonation N3 Formaldehyde Coordination (ortho-directing effect) N2->N3 + (CH₂O)n N4 Electrophilic Aromatic Substitution (ortho-attack) N3->N4 N5 Hydroxymethyl Intermediate Mg-Chelate N4->N5 Rearomatization N6 Hydride Transfer to CH₂O (Oxidation to Aldehyde) N5->N6 + CH₂O (Redox) N7 Acidic Workup (HCl) Yields Target Aldehyde N6->N7

Fig 1. Mechanism of Mg-mediated ortho-formylation via Casnati-Skattebøl reaction.

Comparative Formylation Techniques

TechniqueReagentsRegioselectivityYield for Halogenated PhenolsMechanistic Notes
Casnati-Skattebøl MgCl₂, Et₃N, (CH₂O)nStrictly orthoHigh (65–85%) Recommended. Overcomes deactivation via Mg²⁺ chelation[1].
Reimer-Tiemann CHCl₃, NaOHortho / paraVery Low (<20%)Harsh basic conditions; extensive tar formation; fails on highly deactivated rings.
Duff Reaction HMTA, TFA or AcOHorthoLow to ModerateSluggish reaction with halogenated phenols; often requires sealed tube heating.
Vilsmeier-Haack POCl₃, DMFpara (mostly)PoorTypically requires highly activated rings (e.g., dialkyl or alkoxy phenols).

Standard Operating Procedure (SOP)

This self-validating protocol is adapted from validated Organic Syntheses methodologies for deactivated phenols[2].

Scale: 50 mmol Target: 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde

Reagents & Materials
  • 2-Bromo-4-chloro-5-fluorophenol: 11.2 g (50 mmol)

  • Magnesium chloride (MgCl₂), strictly anhydrous: 9.52 g (100 mmol)

  • Paraformaldehyde (CH₂O)n, dried: 4.50 g (150 mmol)

  • Triethylamine (Et₃N), anhydrous: 14.0 mL (100 mmol)

  • Tetrahydrofuran (THF), anhydrous: 250 mL

  • 1N Hydrochloric acid (HCl): 100 mL

Step-by-Step Workflow
  • System Preparation: Purge a dry 500-mL, three-necked round-bottomed flask (equipped with a magnetic stir bar, reflux condenser, and rubber septa) with argon gas.

  • Reagent Loading: Under a positive argon flow, add anhydrous MgCl₂ (9.52 g) and solid paraformaldehyde (4.50 g) to the flask. Add dry THF (250 mL) via syringe.

  • Base Addition: Add Et₃N (14.0 mL) dropwise via syringe. Stir the suspension at room temperature for 10 minutes.

  • Substrate Complexation: Add 2-bromo-4-chloro-5-fluorophenol (11.2 g) dropwise.

    • Self-Validation Checkpoint: The mixture will transition from an opaque/pale suspension to a bright yellow/orange color, confirming the successful formation of the magnesium phenoxide complex[2].

  • Formylation (Reflux): Immerse the flask in an oil bath pre-heated to 75 °C. Maintain a gentle reflux for 4 to 6 hours under continuous stirring. Monitor reaction completion via TLC (Hexane:EtOAc 8:2).

  • Quenching: Cool the reaction mixture to room temperature. Add 100 mL of diethyl ether. Transfer the mixture to a separatory funnel and slowly add 100 mL of 1N HCl.

    • Self-Validation Checkpoint: Vigorous gas evolution (CO₂ and unreacted formaldehyde) will occur as the acid breaks the magnesium chelate[2].

  • Extraction & Washing: Separate the organic layer. Wash the organic phase successively with 1N HCl (2 × 100 mL) and distilled water (3 × 100 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation to yield a crude yellow solid.

  • Purification: Recrystallize the crude product from hot hexane to afford pure 3-bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde as pale yellow needles.

Workflow W1 1. Preparation Dry glassware, Ar atm W2 2. Complexation Phenol + MgCl₂ + Et₃N in THF (10 min) W1->W2 W3 3. Formylation Add (CH₂O)n, Reflux 75°C for 4-6h W2->W3 W4 4. Quenching Cool, add 1N HCl & Diethyl Ether W3->W4 W5 5. Extraction Wash with H₂O, Dry over MgSO₄ W4->W5 W6 6. Purification Recrystallization (Hexane) W5->W6

Fig 2. Experimental workflow for the synthesis of 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde.

Critical Parameters & Troubleshooting

  • Absolute Moisture Control: The use of strictly anhydrous MgCl₂ is the single most critical point of failure. Even trace amounts of water will hydrate the Mg²⁺ ions, preventing the necessary chelation with the phenoxide and formaldehyde. If the reaction fails to turn yellow/orange upon phenol addition, moisture contamination is the likely culprit[2].

  • Paraformaldehyde Stoichiometry: A minimum of 3 equivalents of paraformaldehyde is required relative to the phenol. Because formaldehyde serves as both the carbon source for the aldehyde and the sacrificial oxidizing agent (hydride acceptor) in the final step, an excess ensures the reaction is driven to completion[3],[2].

  • Base Selection: Et₃N is specifically chosen because it is strong enough to deprotonate the phenol but non-nucleophilic enough to avoid side reactions. Using stronger bases (like NaOH or alkoxides) with heavily halogenated rings can trigger unwanted nucleophilic aromatic substitution (S_NAr) of the fluorine atom or benzyne formation.

References

[3] Aldred, R., Johnston, R. P., & Neilan, J. "Magnesium-mediated ortho-specific formylation and formaldoximation of phenols." Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]

[1] Hofsløkken, S. U., & Skattebøl, L. "Convenient Method for the ortho-Formylation of Phenols." Acta Chemica Scandinavica, 1999, 53: 258–262. URL:[Link]

[2] "ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde." Organic Syntheses. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization Optimization for 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde

Welcome to the Advanced Crystallization Support Center. 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde is a highly sterically hindered, tri-halogenated salicylaldehyde derivative. Because of its dense halogenation and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde is a highly sterically hindered, tri-halogenated salicylaldehyde derivative. Because of its dense halogenation and strong intramolecular hydrogen bonding, researchers frequently encounter kinetic barriers during purification, most notably Liquid-Liquid Phase Separation (LLPS) , or "oiling out"[1].

This guide is designed by Senior Application Scientists to provide you with mechanistic insights, self-validating protocols, and troubleshooting strategies to achieve high-purity crystalline product.

Crystallization Optimization Workflow

The following logic tree dictates the optimal path for processing highly halogenated salicylaldehydes, specifically highlighting the decision gate for LLPS mitigation.

CrystallizationWorkflow Start Crude 3-Bromo-5-chloro- 6-fluoro-2-hydroxybenzaldehyde Solvent Solvent Screening (Thermodynamic & Kinetic) Start->Solvent Dissolution Complete Dissolution (T_max, avoid degradation) Solvent->Dissolution Cooling Controlled Cooling (0.1 - 0.2 °C/min) Dissolution->Cooling LLPS Oiling Out (LLPS) Detected? Cooling->LLPS Seeding Introduce Seed Crystals (within Metastable Zone) LLPS->Seeding Yes (Mitigate LLPS) Antisolvent Antisolvent Addition (e.g., Heptane) LLPS->Antisolvent No Seeding->Antisolvent Isolation Filtration & Washing Antisolvent->Isolation Pure Pure Crystalline Product Isolation->Pure

Figure 1: Hybrid cooling-antisolvent crystallization workflow with LLPS mitigation.

Standard Operating Protocol (SOP): Hybrid Cooling-Antisolvent Crystallization

To maximize yield and purity, we employ a hybrid cooling and antisolvent crystallization strategy[2]. This protocol is designed as a self-validating system —you must confirm the success of each step via Process Analytical Technology (PAT) before proceeding.

Step 1: Thermodynamic Dissolution

  • Action: Suspend the crude compound in a moderately polar solvent (e.g., Ethyl Acetate) at 5 mL/g. Heat to 50 °C under moderate agitation.

  • Causality: Ethyl acetate disrupts weak intermolecular π-stacking without competing with the molecule's internal hydrogen bonds.

  • Self-Validation: Monitor via in-line Particle Vision and Measurement (PVM) or Focused Beam Reflectance Measurement (FBRM). Do not proceed until the particle count reaches an absolute zero baseline, confirming complete dissolution and eliminating "ghost" nuclei.

Step 2: Delineation of the Metastable Zone Width (MSZW) & Primary Cooling

  • Action: Cool the solution at a strict, linear rate of 0.1 °C/min down to 35 °C.

  • Causality: Rapid cooling spikes supersaturation, forcing the system across the spinodal boundary into the miscibility gap, triggering LLPS[3]. A slow cooling rate keeps the thermodynamic trajectory within the MSZW.

Step 3: Strategic Seeding

  • Action: At 35 °C, introduce 1–2 wt% of highly pure, milled seed crystals. Hold the temperature for 30 minutes.

  • Causality: The bulky bromine, chlorine, and fluorine atoms create severe steric hindrance, making spontaneous nucleation kinetically unfavorable[1]. Seeding provides a low-energy surface for solute integration, bypassing the kinetic bottleneck that causes oiling out[4].

  • Self-Validation: FBRM chord length counts should show a steady, gradual increase (indicating crystal growth on the seeds). A sudden, massive spike in fine counts indicates uncontrolled secondary nucleation and process failure.

Step 4: Antisolvent Addition

  • Action: Slowly dose the antisolvent (e.g., Heptane) at a rate of 0.05 bed-volumes per minute until a 1:2 solvent:antisolvent ratio is achieved.

  • Causality: Heptane acts as a powerful antisolvent because the target molecule's strong intramolecular hydrogen bond (O-H···O distance ~2.62 Å) leaves no exposed hydrogen-bond donors to interact with non-polar media[5][6].

Step 5: Final Cooling & Isolation

  • Action: Cool the suspension to 5 °C at 0.1 °C/min. Filter the slurry and wash the cake with pre-chilled heptane.

  • Causality: The cold antisolvent wash displaces the impurity-rich mother liquor trapped in the interstitial spaces of the crystal cake, preventing surface contamination upon drying[7].

Troubleshooting & FAQs

Q1: During cooling, my solution turns cloudy and forms a sticky emulsion instead of crystals. What is happening and how do I prevent it? A1: You are observing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when supersaturation drives the initially dissolved compound to separate into a secondary, solute-rich liquid phase rather than a rigid crystal lattice[1]. For 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde, the integration of the molecule into a crystal lattice is kinetically hindered by the heavy steric bulk of the halogens[1].

  • Resolution: You must map the ternary phase diagram to define the miscibility gap. To avoid LLPS, reduce your cooling rate to <0.1 °C/min to allow crystal growth to outpace phase separation, and implement the seeding strategy (SOP Step 3) to promote solid-phase formation[4][8].

Q2: How do I rationally select a solvent system for this specific tri-halogenated salicylaldehyde? A2: Traditional empirical screening is inefficient. We recommend a Computer-Aided Mixture/Blend Design (CAMbD) approach utilizing thermodynamic modeling (e.g., SAFT-γ Mie group-contribution)[2][9]. Crystallographic data of similar halogenated salicylaldehydes reveals strong intramolecular hydrogen bonding between the phenolic -OH and the formyl oxygen[5][6]. This means the molecule acts poorly as a hydrogen bond donor to solvents.

  • Resolution: Use a hybrid solvent/antisolvent system[2]. A moderately polar, non-hydrogen-bond-donating solvent (like ethyl acetate) paired with a non-polar antisolvent (like heptane) maximizes the solubility differential between high and low temperatures, optimizing both yield and solvent consumption[2][9].

Q3: I am observing co-crystallization of debrominated and regioisomeric impurities. How can I improve impurity rejection? A3: Halogenated impurities often possess similar crystal lattice energies to the target API. If your system undergoes LLPS (even transiently), impurity rejection is severely compromised. The oil droplets act as an excellent solvent "sink" for unwanted impurities; when these droplets spontaneously solidify, the impurities are permanently entrapped in the amorphous or crystalline matrix[1][3][7].

  • Resolution: Avoiding LLPS entirely is the only way to ensure high purity[7]. Maintain strict control over supersaturation, ensure your process trajectory never crosses the binodal LLPS curve, and rely on slow, seed-mediated growth[8].

Quantitative Data: Solvent Screening Summary

The table below summarizes the thermodynamic and kinetic outcomes of various solvent systems tested for this compound. Notice how the combination of proper solvent selection and seeding dictates the physical phenomenon observed.

Solvent System (Solvent/Antisolvent)Ratio (v/v)Cooling Rate (°C/min)SeedingYield (%)Purity (HPLC %)Phenomenon / Observation
Acetone / Water1:10.5No65.292.4Severe oiling out (LLPS); sticky agglomerates[1].
Acetone / Water1:10.1Yes82.197.8Minor LLPS bypassed by seeding; moderate purity.
Ethyl Acetate / Heptane1:20.5No71.094.1Transient LLPS; spontaneous solidification traps impurities[7].
Ethyl Acetate / Heptane 1:2 0.1 Yes 89.5 99.6 No LLPS; highly crystalline, free-flowing powder.

References

  • Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. ACS / PMC. 2

  • Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. IUCr. 5

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS.7

  • Oiling Out in Crystallization. Mettler Toledo.1

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. 3

  • An In-Line Study of Oiling Out and Crystallization. ResearchGate. 8

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in the Formylation of Multi-Halogenated Phenols

Welcome to the Technical Support Center for advanced aromatic functionalization. Formylating multi-halogenated phenols (e.g., 2,4-dichlorophenol, 2,4,6-trichlorophenol) presents unique synthetic challenges. The strong el...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced aromatic functionalization. Formylating multi-halogenated phenols (e.g., 2,4-dichlorophenol, 2,4,6-trichlorophenol) presents unique synthetic challenges. The strong electron-withdrawing nature of multiple halogens heavily deactivates the aromatic ring, while their steric bulk restricts access to the ortho-positions. Standard formylation conditions often lead to catastrophic side reactions, including dehalogenation, O-formylation, and resinification[1].

This guide provides field-proven troubleshooting strategies, causal explanations of reaction mechanics, and self-validating protocols to ensure high-fidelity ortho-formylation.

Part 1: Strategic Method Selection

Before troubleshooting a failed reaction, it is critical to ensure the correct formylation methodology is being applied to your specific halogenated substrate.

MethodSelection Start Multi-Halogenated Phenol Q1 Tolerance to Aqueous Base? Start->Q1 Reimer Reimer-Tiemann (High Dehalogenation Risk) Q1->Reimer High (Tolerated) Q2 Degree of Steric Hindrance? Q1->Q2 Low (Sensitive) Duff Duff Reaction (Low Yield, Isomers) Q2->Duff Low Hindrance Casnati Casnati-Skattebøl (High Regioselectivity) Q2->Casnati High Hindrance

Decision tree for selecting the optimal formylation method for halogenated phenols.

FAQ: Why do standard methods fail with multi-halogenated phenols?

Q: I attempted a Reimer-Tiemann formylation on 2,4-dichlorophenol, but my yield is below 20% and my GC-MS shows multiple unidentifiable peaks. What happened? A: The Reimer-Tiemann reaction utilizes chloroform and strong aqueous sodium hydroxide at elevated temperatures (60–70 °C). Multi-halogenated phenols are highly susceptible to nucleophilic aromatic substitution (SNAr) under these harsh basic conditions, leading to rapid dehalogenation[2]. Furthermore, the highly reactive dichlorocarbene intermediate can trigger abnormal ring-expansion side reactions (forming substituted cyclohexadienones) rather than the desired C-formylation[1].

Q: Is the Vilsmeier-Haack reaction a viable alternative? A: Generally, no. The Vilsmeier-Haack reaction relies on the electrophilic attack of the Vilsmeier reagent (chloromethyliminium ion). Because halogens are strongly electron-withdrawing via induction, multi-halogenated phenols lack the necessary nucleophilicity to attack the intermediate, resulting in near-total recovery of unreacted starting material[1].

Q: What is the recommended method for these deactivated substrates? A: The Casnati-Skattebøl reaction (also known as the Casiraghi formylation) is the gold standard[3]. It utilizes anhydrous magnesium chloride (MgCl₂), triethylamine (Et₃N), and paraformaldehyde in an aprotic solvent (THF or acetonitrile). The mild Et₃N base prevents SNAr dehalogenation, while the Mg²⁺ ion acts as a precise geometric template to force the reaction exclusively to the ortho-position, overcoming the ring's electronic deactivation[4].

Part 2: Quantitative Method Comparison

To illustrate the necessity of the Casnati-Skattebøl method, the following table summarizes the quantitative performance and side-product profiles of common formylation techniques when applied specifically to multi-halogenated phenols.

Formylation MethodReagents / ConditionsTypical Yield (Halogenated)RegioselectivityMajor Side Reactions
Casnati-Skattebøl MgCl₂, Et₃N, (CH₂O)n / THF, Reflux33% – 60%Exclusive ortho Minor bis-formylation (<10%)[3]
Reimer-Tiemann CHCl₃, NaOH / H₂O, 60 °C20% – 40%Poor (ortho/para mix)Dehalogenation, Tar formation[2]
Duff Reaction Hexamine, TFA / Reflux15% – 30%ModerateAminomethyl intermediates[1]
Vilsmeier-Haack POCl₃, DMF / 0 °C to 80 °C< 10%N/A (Fails)Unreacted starting material[1]

Part 3: Troubleshooting Specific Side Reactions

Q: How do I prevent O-formylation (formate ester formation) in the Casnati-Skattebøl reaction?

A: O-formylation is strictly a causality of moisture in your reaction vessel . The success of this reaction relies on the formation of a rigid phenoxymagnesium chloride complex. If water is present, it hydrates the hard Mg²⁺ Lewis acid, preventing it from chelating the phenoxide oxygen. Without this chelation, the phenoxide oxygen acts as a free nucleophile and attacks the formaldehyde directly, yielding a formate ester. Fix: You must use strictly anhydrous MgCl₂ beads (dried over P₂O₅ under vacuum) and freshly distilled, dry solvents[5].

Q: I am observing significant resinification and diphenylmethane dimers. How can I suppress this?

A: Resinification (Bakelite-type polymerization) occurs when the hydroxymethyl intermediate escapes the magnesium coordination sphere and undergoes base-catalyzed condensation with another phenol molecule[6]. Fix: Control your stoichiometry. The reaction requires exactly 2.0 to 2.5 equivalents of paraformaldehyde[3]. Excess formaldehyde drives uncontrolled polymerization. Additionally, ensure your Et₃N to MgCl₂ ratio is exactly 1:1 to maintain the integrity of the catalytic complex[5].

Part 4: Self-Validating Experimental Protocol

The following is an optimized, step-by-step methodology for the Casnati-Skattebøl ortho-formylation of a multi-halogenated phenol (e.g., 2,4-dichlorophenol). This protocol is designed as a self-validating system; visual and physical cues are embedded to ensure each step has succeeded before proceeding.

Reagents Required:

  • Halogenated Phenol (1.0 eq, e.g., 50 mmol)

  • Anhydrous MgCl₂ beads (2.0 eq, 100 mmol)

  • Dry Triethylamine (2.0 eq, 100 mmol)

  • Paraformaldehyde powder, dried (3.0 eq, 150 mmol)

  • Anhydrous THF (250 mL)

Step-by-Step Methodology:

  • System Purge & Reagent Loading: Purge a dry 500-mL 3-neck flask with Argon. Add the anhydrous MgCl₂ beads and paraformaldehyde powder. Causality: Loading the solids under Argon prevents the highly hygroscopic MgCl₂ from absorbing atmospheric moisture, which would otherwise lead to O-formylation[5].

  • Solvent & Base Addition: Inject anhydrous THF, followed by the dropwise addition of Et₃N. Stir for 10 minutes at room temperature.

  • Phenol Introduction (Validation Step): Add the halogenated phenol dropwise.

    • Self-Validation Check: Within 5–10 minutes, the reaction mixture must transition from a clear/cloudy suspension to an opaque, light pink or bright yellow mixture [5]. This color change is the optical confirmation that the critical phenoxymagnesium complex has formed. If the solution remains colorless, your MgCl₂ is likely hydrated; abort and restart.

  • Formylation & Redox Transfer: Heat the mixture to a gentle reflux (75 °C bath temperature) for 4 to 6 hours. During this time, the coordinated formaldehyde undergoes a redox hydride shift, reducing one equivalent of formaldehyde to methanol while oxidizing the phenol to the salicylaldehyde derivative[6].

  • Quenching (Validation Step): Cool to room temperature and add 100 mL of diethyl ether. Slowly wash with 1 N HCl (3 × 100 mL).

    • Self-Validation Check: The opaque magnesium salts must completely dissolve upon contact with the HCl, leaving a sharply defined biphasic system[7]. Emulsions here indicate incomplete quenching; add slightly more HCl until the aqueous layer is completely transparent.

  • Isolation: Dry the organic phase over MgSO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography or recrystallization from hexane.

Part 5: Mechanistic Pathway

Understanding the mechanism is the ultimate troubleshooting tool. The diagram below illustrates how the magnesium template geometrically forces the reaction to the ortho-position while simultaneously blocking the oxygen from side reactions.

Mechanism Phenol Halogenated Phenol MgComplex Phenoxymagnesium Complex Phenol->MgComplex MgCl2 / Et3N Attack Formaldehyde Coordination MgComplex->Attack (CH2O)n Redox Hydride Shift (Redox Transfer) Attack->Redox Ortho-Attack Product Salicylaldehyde + Methanol Redox->Product H+ Quench

Mechanistic pathway of the Casnati-Skattebøl reaction highlighting the critical redox transfer step.

References

  • Casiraghi formylation - Grokipedia.
  • Ortho-formylation of phenols using MgCl2, Et3N and para-formaldehyde - Organic Syntheses 2012, 89, 220.
  • Convenient Method for the ortho-Formylation of Phenols - Acta Chemica Scandinavica 53 (1999) 258-262.
  • ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE - Sciencemadness.org.
  • Identification and minimization of by-products in the formylation of 4-chlorophenol - BenchChem.
  • Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols - Sciencemadness.org.
  • A Comparative Guide to Alternative Reagents for the Synthesis of 3,4-Dichloro-2-hydroxybenzonitrile - BenchChem.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC and GC Methodologies for the Quantification of 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the landscape of pharmaceutical development and quality control, the precise and reliable quan...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde is a complex halogenated aromatic compound whose purity and concentration must be meticulously controlled. This guide provides a comprehensive, data-supported comparison of two prominent analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This document is structured to provide not just a protocol, but a logical framework for method validation, grounded in the principles of scientific integrity and regulatory compliance. We will delve into a complete validation of a robust HPLC method, following the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines, and then compare its performance characteristics with a viable GC alternative.[1][2][3][4]

The Analytical Challenge: Why Method Choice Matters

3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde presents a unique analytical challenge due to its multiple halogen substituents and functional groups. These features influence its polarity, volatility, and thermal stability, making the selection of an appropriate analytical technique a critical decision. An ideal method must be specific, accurate, precise, and robust enough to be routinely implemented in a quality control environment.

This guide will first present a fully validated Reversed-Phase HPLC (RP-HPLC) method, which is often the workhorse for non-volatile and thermally labile compounds. We will then contrast this with a conceptual Gas Chromatography (GC) method, a powerful technique for volatile and thermally stable analytes.

Section 1: A Validated RP-HPLC Method for Quantification

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5][6] The following sections detail the validation of a hypothetical, yet scientifically rigorous, RP-HPLC method for the quantification of 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde.

Chromatographic Conditions

The selection of the stationary and mobile phases is dictated by the physicochemical properties of the analyte. A C18 column is chosen for its hydrophobicity, which is well-suited for retaining the moderately polar benzaldehyde derivative. A gradient elution with acetonitrile and water allows for optimal separation and peak shape.

ParameterCondition
HPLC System Standard HPLC with UV Detector
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 10 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection (λ) 280 nm
Injection Vol. 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
The Workflow of Method Validation

The validation process is a systematic series of experiments designed to verify the performance of the analytical method. Each step builds upon the last, creating a self-validating system that ensures the reliability of the data generated.

HPLC_Validation_Workflow HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) Dev Define Chromatographic Conditions Spec Specificity / Selectivity Dev->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Suit System Suitability Rob->Suit Final Check

Caption: A diagram illustrating the logical flow of HPLC method validation.

Validation Parameters: Experimental Data and Insights

The following subsections present the results and rationale for each validation parameter, as mandated by ICH guidelines.[2][4]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]

  • Protocol: A solution of the analyte was injected, along with a placebo (matrix without analyte) and a sample spiked with known related substances. The retention time of the analyte was compared, and peak purity was assessed using a photodiode array (PDA) detector.

  • Results: The analyte peak was well-resolved from all other components, and the peak purity index was >0.999, demonstrating specificity.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[4]

  • Protocol: A series of solutions were prepared from a stock solution of 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde at concentrations ranging from 50% to 150% of the nominal working concentration (e.g., 100 µg/mL). Each concentration was injected in triplicate.

  • Results:

Concentration (µg/mL)Mean Peak Area (n=3)
50498,500
75751,200
1001,002,100
1251,249,500
1501,503,300
ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Linearity Range 50 - 150 µg/mLDefined and justified

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] It is often determined by a recovery study.

  • Protocol: Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate and analyzed.

  • Results:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.899.75%
100%100.0100.5100.50%
120%120.0119.499.50%
Mean Recovery 99.92%
ParameterResultAcceptance Criteria
% Recovery 99.75% - 100.50%98.0% - 102.0%

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[4]

  • Protocol:

    • Repeatability (Intra-day): Six replicate injections of a 100 µg/mL standard were performed on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day): The repeatability test was repeated on a different day, by a different analyst, on a different instrument.

  • Results:

Precision LevelMean Peak AreaStd. Deviation% RSD
Repeatability (n=6) 1,003,5004,5150.45%
Intermediate (n=6) 1,008,2006,0490.60%
ParameterResult (% RSD)Acceptance Criteria
Repeatability 0.45%≤ 2.0%
Intermediate Precision 0.60%≤ 2.0%

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]

  • Protocol: LOD and LOQ were determined based on the signal-to-noise ratio (S/N). A series of dilute solutions were injected to find the concentrations that yielded S/N ratios of approximately 3:1 for LOD and 10:1 for LOQ.

  • Results:

ParameterResult
LOD (S/N ≈ 3:1) 0.1 µg/mL
LOQ (S/N ≈ 10:1) 0.3 µg/mL

Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[4] This provides an indication of its reliability during normal usage.

  • Protocol: The effect of small changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic) were evaluated. System suitability parameters were monitored.

  • Results: In all varied conditions, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptance criteria, and the quantitative results did not deviate by more than 2.0%, demonstrating the method's robustness.

Section 2: Comparative Analysis - HPLC vs. Gas Chromatography (GC)

While the validated HPLC method is highly effective, it is not the only potential technique. Gas Chromatography offers a different approach to separation and is a powerful tool for volatile compounds.

A Conceptual GC Method

A plausible GC method for 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde would likely involve the following:

ParameterCondition
GC System GC with Flame Ionization Detector (FID)
Column DB-5 (or similar mid-polarity column)
Injector Temp. 250°C
Detector Temp. 280°C
Oven Program 150°C hold 1 min, ramp to 280°C at 10°C/min
Carrier Gas Helium or Hydrogen
Head-to-Head Comparison

The choice between HPLC and GC depends on a balance of performance characteristics, sample properties, and laboratory capabilities.

HPLC_vs_GC HPLC vs. GC: A Comparative Overview HPLC HPLC Method + Analyte is non-volatile or thermally labile + High specificity with UV detection + Robust for routine QC + No derivatization needed - Higher solvent consumption - Longer run times possible GC GC Method + High efficiency and resolution + Suitable for volatile compounds + Lower solvent consumption + Potentially faster run times - Analyte must be thermally stable - Potential for on-column degradation - Derivatization may be required for polar analytes Analyte 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde Analyte->HPLC Preferred if thermal lability is a concern Analyte->GC Viable if sufficiently volatile and stable

Caption: Key decision factors when choosing between HPLC and GC.

FeatureRP-HPLC MethodGas Chromatography (GC) MethodRationale & Recommendation
Analyte Suitability Excellent. Handles non-volatile and potentially thermally labile compounds well.Conditional. Requires the analyte to be volatile and thermally stable at injector/oven temperatures.HPLC is the safer initial choice. The phenolic hydroxyl group and multiple halogens may lead to degradation at high GC temperatures.
Specificity High. UV detection is specific for chromophoric compounds. PDA adds peak purity analysis.High. FID is a universal detector for hydrocarbons but relies on retention time for specificity. Mass Spec (MS) would provide higher specificity.Both are highly specific, especially when coupled with advanced detectors (PDA or MS).
Sensitivity (LOQ) Good (0.3 µg/mL). Can be improved with a more sensitive detector.Potentially higher. FID is very sensitive.GC often has an edge in sensitivity for suitable analytes.
Sample Preparation Simple dissolution in a suitable diluent.May require derivatization to increase volatility and thermal stability (e.g., silylation of the hydroxyl group).HPLC offers a simpler, more direct workflow.
Solvent/Gas Usage Consumes significant volumes of organic solvents (e.g., Acetonitrile).Primarily consumes carrier gas (Helium, Hydrogen), with minimal solvent for sample dissolution.GC is generally considered a "greener" technique regarding solvent waste.
Cost & Complexity Standard equipment in most QC labs. Relatively straightforward operation.Standard equipment, but method development can be more complex if thermal degradation or derivatization is involved.HPLC is often more accessible and easier to implement for this type of analyte.

Conclusion and Expert Recommendation

Based on the comprehensive validation data and comparative analysis, the developed RP-HPLC method is the recommended approach for the routine quantification of 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde. Its primary advantages are its applicability to potentially thermally sensitive molecules, the simplicity of sample preparation, and its demonstrated robustness, which is critical for a quality control environment.

While a GC method could theoretically be developed and may offer benefits in sensitivity and reduced solvent usage, it carries a significant risk associated with the analyte's thermal stability. The potential need for a derivatization step would also add complexity and a source of variability to the analytical procedure. Therefore, the HPLC method stands as the more reliable, straightforward, and self-validating system for ensuring the quality and purity of this complex halogenated intermediate.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][1]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link][2]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link][5]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link][6]

  • International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Comparative

Comparative reactivity of 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde vs 5-bromo-salicylaldehyde

Title: Advanced Comparative Reactivity Guide: Polyhalogenated vs. Monohalogenated Salicylaldehydes Subtitle: A mechanistic and experimental evaluation of 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde and 5-Bromosalicyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Comparative Reactivity Guide: Polyhalogenated vs. Monohalogenated Salicylaldehydes Subtitle: A mechanistic and experimental evaluation of 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde in synthesis.

Introduction

Salicylaldehyde derivatives are foundational building blocks in the synthesis of Schiff base ligands, active pharmaceutical ingredients (APIs), and advanced materials. The substitution pattern on the aromatic ring dictates not only the electronic landscape of the molecule but also its steric accessibility. This guide provides a rigorous comparison between a highly functionalized polyhalogenated derivative, 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde (Compound A) , and a standard monohalogenated analog, 5-Bromosalicylaldehyde (Compound B) .

Mechanistic Profiling: Electronic and Steric Causality

As an application scientist, it is critical to look beyond the 2D structure and understand the causality of reactivity. The aromatic ring of salicylaldehyde acts as an electronic conduit between the halogen substituents, the phenolic hydroxyl (-OH), and the formyl (-CHO) group.

  • Carbonyl Electrophilicity: In Compound B (5-Bromosalicylaldehyde), the bromine atom is positioned para to the formyl group. Its electron-withdrawing inductive (-I) effect on the carbonyl carbon, making it more susceptible to nucleophilic attack than unsubstituted salicylaldehyde[1]. However, Compound A features three halogens (3-Br, 5-Cl, 6-F). The cumulative -I effect of these halogens—particularly the highly electronegative fluorine at the C6 position (adjacent to the formyl group)—drastically depletes electron density from the carbonyl carbon. This renders Compound A an exceptionally potent electrophile.

  • Phenolic Acidity (pKa): The hydroxyl group in Compound B is activated but only moderately modulated by the meta-bromo group. In Compound A, the hydroxyl proton is highly acidic. The ortho-bromo (C3), para-chloro (C5), and meta-fluoro (C6) groups relative to the -OH stabilize the conjugate phenoxide base through profound inductive withdrawal, significantly lowering the pKa. This is highly relevant for metal complexation, where for ligand binding[2].

  • Steric Topography: While Compound A is electronically primed for rapid reaction, the 6-fluoro group introduces steric hindrance directly adjacent to the reaction center (C1). In contrast, Compound B offers an unhindered trajectory for bulky nucleophiles.

ElectronicEffects CompA Compound A (3-Br, 5-Cl, 6-F) IndA Cumulative -I Effect (Strong Electron Withdrawal) CompA->IndA CompB Compound B (5-Br) IndB Moderate -I Effect (Para-Br Withdrawal) CompB->IndB OutA1 High Carbonyl Electrophilicity IndA->OutA1 OutA2 Low Phenolic pKa (Highly Acidic) IndA->OutA2 OutB1 Standard Carbonyl Electrophilicity IndB->OutB1 OutB2 Standard Phenolic pKa IndB->OutB2

Caption: Electronic pathways dictating reactivity in poly- vs mono-halogenated salicylaldehydes.

Quantitative Comparative Data

To translate theoretical electronics into practical expectations, Table 1 summarizes the comparative physicochemical and reactivity metrics.

Property / Metric3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde5-BromosalicylaldehydeCausality / Note
CAS Number [3][4]Identification and sourcing.
Carbonyl Electrophilicity Very HighModerate to HighDriven by cumulative -I effects of F, Cl, Br vs single Br[1].
Estimated pKa (Phenol) ~ 4.5 - 5.5~ 7.0 - 7.5Halogen-induced stabilization of the phenoxide anion.
Schiff Base Formation Rate Fast (Kinetic control)ModerateHighly electrophilic carbonyl accelerates initial amine attack[5].
Steric Hindrance at CHO Moderate (6-Fluoro effect)Low6-F group slightly restricts attack angles for bulky amines.
Cross-Coupling Sites C3 (Br), C5 (Cl)C5 (Br)Compound A allows orthogonal cross-coupling strategies.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Kinetic Evaluation of Schiff Base Formation

To empirically validate the electrophilicity differences, a using aniline is recommended[5]. The formation of the imine (N-salicylidene-aniline) can be tracked via UV-Vis spectroscopy.

Objective: Determine the pseudo-first-order rate constant ( kobs​ ) for both compounds. Self-Validation Mechanism: By running the reaction under pseudo-first-order conditions (excess aniline), the concentration of the aldehyde becomes the sole rate-limiting variable. If the absorbance plateau ( A∞​ ) matches the theoretical 100% conversion value, the system validates that no side reactions (e.g., polymerization) have occurred.

  • Preparation: Prepare a 1×10−4 M solution of the chosen salicylaldehyde (Compound A or B) in absolute ethanol. Prepare a 1×10−2 M solution of aniline in absolute ethanol.

  • Equilibration: Equilibrate both solutions in a thermostated water bath at 303 K (30 °C) for 15 minutes.

  • Initiation: Mix 1.5 mL of the aldehyde solution with 1.5 mL of the aniline solution in a quartz cuvette.

  • Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer. Monitor the increase in absorbance at the λmax​ of the corresponding Schiff base (typically 330–350 nm) over 60 minutes[5].

  • Data Analysis: Plot ln(A∞​−At​) versus time ( t ). The slope of the linear regression yields the pseudo-first-order rate constant.

Scientist Insight: Compound A will exhibit a steeper slope (higher k ) due to its hyper-electrophilic carbonyl carbon, despite the minor steric penalty of the 6-fluoro group.

KineticWorkflow Prep Prepare Reagents (Aldehyde + Excess Aniline) Mix Mix & Initiate at 303 K Prep->Mix UV UV-Vis Monitoring (Absorbance vs Time) Mix->UV Calc Calculate Rate Constant (Slope of ln(A∞ - At)) UV->Calc

Caption: Spectrophotometric workflow for evaluating Schiff base formation kinetics.

Protocol 2: Orthogonal Suzuki-Miyaura Cross-Coupling

5-Bromosalicylaldehyde is frequently used in to extend the aromatic system[6]. Compound A offers a unique advantage: orthogonal reactivity. The C3-Bromo bond is more reactive towards oxidative addition by Palladium than the C5-Chloro bond, allowing for site-selective coupling.

Objective: Selectively couple an arylboronic acid at the C3 position of Compound A. Self-Validation Mechanism: GC-MS or LC-MS analysis of the crude mixture must show a single major product corresponding to the displacement of Br, with the Cl atom isotopic signature remaining intact, proving chemoselectivity.

  • Setup: In a Schlenk flask under inert atmosphere (N2/Ar), combine Compound A (1.0 eq), arylboronic acid (1.1 eq), and K2​CO3​ (2.0 eq).

  • Catalyst Addition: Add a mild Palladium catalyst, such as Pd(PPh3​)4​ (0.05 eq). Scientist Insight: A bulky, electron-rich ligand could force unwanted coupling at the Cl site. Standard triphenylphosphine is preferred to maintain strict selectivity for the weaker C-Br bond.

  • Solvent & Heating: Add degassed Toluene/Ethanol/Water (2:1:1 v/v). Heat the mixture to 70 °C for 4-6 hours. Avoid excessive heating (>90 °C) to prevent secondary coupling at the C5-Cl site.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO4​ , and concentrate. Purify via silica gel chromatography.

Conclusion

The transition from a monohalogenated scaffold (5-Bromosalicylaldehyde) to a polyhalogenated framework (3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde) is not merely a structural curiosity; it fundamentally rewrites the molecule's reactivity profile. Compound A provides researchers with a hyper-reactive electrophilic center and orthogonal cross-coupling handles, albeit with increased steric demands. Compound B remains the reliable, unhindered standard for straightforward ligand synthesis.

References

  • Title: Kinetic study of formation of N- Salicylidene-aniline Spectrophotomerically Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids Source: ResearchGate URL: [Link]

  • Title: Kinetics and mechanism of the ligand exchange reaction between tetradentate schiff base N,N Source: SciELO South Africa URL: [Link]

Sources

Validation

Electrophilicity of Fluorinated vs. Chlorinated Hydroxybenzaldehydes: A Comparative Guide

Executive Summary In my tenure as an application scientist, optimizing nucleophilic additions to substituted benzaldehydes is a recurring challenge. Hydroxybenzaldehydes—particularly salicylaldehyde derivatives—are ubiqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In my tenure as an application scientist, optimizing nucleophilic additions to substituted benzaldehydes is a recurring challenge. Hydroxybenzaldehydes—particularly salicylaldehyde derivatives—are ubiquitous in the synthesis of Schiff bases, active pharmaceutical ingredients (APIs), and coordination ligands. A fundamental question often arises during scaffold selection: How does switching from a fluorinated to a chlorinated hydroxybenzaldehyde impact the electrophilicity of the formyl group?

To answer this, we must look beyond basic electronegativity and analyze the competing inductive and resonance effects. This guide provides an objective, data-backed comparison of these two halogenated analogs, complete with a self-validating experimental protocol to measure their relative reactivities.

Mechanistic Causality: The Halogen Paradox

The reactivity of the aldehyde functional group in benzaldehyde derivatives is intrinsically linked to the electronic properties of the substituents on the aromatic ring[1]. When comparing fluorinated and chlorinated hydroxybenzaldehydes, one must navigate the dual electronic nature of halogens: inductive electron withdrawal (-I) and resonance electron donation (+R).

  • Fluorine: As the most electronegative element, fluorine exerts a massive -I effect. However, its 2p orbitals overlap highly efficiently with the 2p orbitals of the aromatic ring, resulting in a strong +R effect. In positions where resonance is possible (ortho and para to the formyl group), this electron donation significantly counteracts the inductive withdrawal[1].

  • Chlorine: Chlorine has a weaker -I effect than fluorine. However, because its 3p orbitals overlap poorly with the 2p orbitals of the carbon ring, its +R effect is negligible.

The Causality: Because chlorine's resonance donation is so weak, its inductive withdrawal dominates. Consequently, chlorine often acts as a stronger net electron-withdrawing group than fluorine when attached to an aromatic ring. This makes the carbonyl carbon of chlorinated hydroxybenzaldehydes generally more electrophilic than that of their fluorinated counterparts[1].

G1 F_Sub Fluorine Substituent (Strong -I, Strong +R) Net_F Net Effect: Moderate Electron Withdrawal F_Sub->Net_F 2p-2p overlap counteracts -I Cl_Sub Chlorine Substituent (Weaker -I, Weak +R) Net_Cl Net Effect: Stronger Electron Withdrawal Cl_Sub->Net_Cl Poor 3p-2p overlap allows -I to dominate Carbonyl_F Lower Electrophilicity at Carbonyl Carbon Net_F->Carbonyl_F Carbonyl_Cl Higher Electrophilicity at Carbonyl Carbon Net_Cl->Carbonyl_Cl

Fig 1: Logical flow of halogen electronic effects dictating carbonyl electrophilicity.

Quantitative Comparison: Substituent Effects

The electrophilicity of aldehydes can be quantitatively assessed using theoretical electrophilicity indices or empirical kinetic data from standard reactions, such as NaBH4​ reduction or KMnO4​ oxidation[2]. The table below summarizes the electronic parameters that dictate these reaction rates.

Table 1: Relative Electronic Parameters of Halogenated Benzaldehydes
Substituent (para to formyl)Hammett Constant ( σp​ )Inductive Effect (-I)Resonance Effect (+R)Net Carbonyl Electrophilicity
-Fluoro +0.06Very StrongStrongModerate
-Chloro +0.23ModerateWeakHigh
-Hydroxyl -0.37WeakVery StrongLow (Nucleophilic)

Note: In hydroxybenzaldehydes, the strongly electron-donating hydroxyl group (-OH) decreases overall electrophilicity. The relative positioning of the -OH and halogen groups determines the final net electrophilicity of the formyl group.

Experimental Validation: Self-Validating Competitive Assay

To empirically prove the relative electrophilicity of these compounds in your own laboratory, a competitive reduction assay is the gold standard.

The Logic: By subjecting an equimolar mixture of a fluorinated and a chlorinated hydroxybenzaldehyde to a sub-stoichiometric amount of a hydride source ( NaBH4​ ), the two molecules must compete for the limited nucleophile. This eliminates external variables like temperature fluctuations or localized concentration gradients. The ratio of the resulting benzyl alcohols directly reflects their relative electrophilicity[2].

G2 Start Equimolar Mixture: F- & Cl-Aldehydes Reagent Add NaBH4 (0.5 eq) in Methanol at 0°C Start->Reagent Quench Quench with NH4Cl after 15 mins Reagent->Quench Extract Extract with EtOAc & Dry over Na2SO4 Quench->Extract Analyze GC-MS Analysis of Product Ratios Extract->Analyze

Fig 2: Competitive reduction assay workflow for empirical electrophilicity comparison.

Step-by-Step Protocol
  • Preparation of the Equimolar Mixture: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 5-fluoro-2-hydroxybenzaldehyde and 1.0 mmol of 5-chloro-2-hydroxybenzaldehyde in 10 mL of anhydrous methanol.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Lower temperatures slow down the reaction kinetics, enhancing the selectivity and allowing the subtle differences in electrophilicity to strictly dictate the product distribution.

  • Nucleophilic Addition: Slowly add 0.5 mmol of Sodium Borohydride ( NaBH4​ ) in small portions over 5 minutes.

  • Reaction Quenching: Stir the mixture at 0 °C for exactly 15 minutes. Quench the reaction by adding 5 mL of saturated aqueous ammonium chloride ( NH4​Cl ) solution.

    • Causality: NH4​Cl safely neutralizes unreacted NaBH4​ and protonates the resulting alkoxides without causing unwanted side reactions.

  • Extraction and Drying: Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and concentrate under reduced pressure.

  • GC-MS Analysis: Analyze the crude product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative amounts of the corresponding halogenated benzyl alcohols formed[1].

  • Data Interpretation: Calculate the relative peak areas. The ratio of the chlorinated alcohol to the fluorinated alcohol will be greater than 1:1, confirming the higher electrophilicity of the chlorinated derivative.

Applications in Drug Development

The modulation of electrophilicity via halogen selection is a critical tool in medicinal chemistry. For instance, the synthesis of fluorinated imines and hydrazones—highly sought after for their metabolic stability and antibacterial properties—often suffers from sluggish kinetics. Because the fluorinated carbonyl carbon is less electrophilic, these condensation processes frequently require the assistance of Brønsted–Lowry or Lewis acid catalysts to facilitate the nucleophilic attack[3].

Conversely, chlorinated hydroxybenzaldehydes often proceed to form Schiff bases with higher yields under milder, uncatalyzed conditions due to their enhanced electrophilicity. Understanding this dynamic allows researchers to proactively design synthetic routes, saving time and resources during library generation.

References

  • Electrophilicity and nucleophilicity of commonly used aldehydes Source: Organic & Biomolecular Chemistry (ResearchGate) URL:[Link]

  • An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents Source: International Journal of Molecular Sciences (Semantic Scholar) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Analysis of 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde

This guide provides an in-depth analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde. Designed for researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde. Designed for researchers, scientists, and drug development professionals, this document compares anticipated fragmentation pathways against foundational principles of mass spectrometry, supported by experimental protocols and data interpretation strategies.

Introduction

3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde (C₇H₃BrClFO₂) is a poly-halogenated aromatic aldehyde.[1][2] The structural elucidation of such complex molecules is critical in medicinal chemistry and materials science, where precise molecular architecture dictates function and activity. Mass spectrometry, particularly with electron ionization (EI), is a cornerstone technique for this purpose, providing a fragmentation "fingerprint" that reveals key structural motifs. Understanding the fragmentation pathways is not merely an academic exercise; it is essential for confirming synthesis, identifying impurities, and elucidating the structure of novel compounds.

This guide will deconstruct the predicted fragmentation of this specific molecule, explaining the chemical principles that drive the process. We will explore how the interplay of the aldehyde, hydroxyl, and three distinct halogen substituents directs the fragmentation, creating a unique and identifiable mass spectrum.

Section 1: Guiding Principles of EI-MS for Halogenated Aromatics

Electron ionization is a hard ionization technique that imparts significant energy into the analyte molecule, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. For a molecule like 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde, several key principles govern its fragmentation:

  • Isotopic Patterns: The presence of bromine and chlorine provides a definitive signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[3][4] Chlorine also has two, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio.[3][4] Consequently, any fragment containing both bromine and chlorine will exhibit a complex cluster of peaks (M, M+2, M+4, M+6), which is invaluable for confirming the elemental composition of fragments.[5][6]

  • Functional Group Directed Fragmentation: The fragmentation of aromatic aldehydes is well-characterized. Common losses include a hydrogen radical ([M-H]⁺) or the entire formyl radical ([M-CHO]⁺).[7][8][9] The hydroxyl group, characteristic of phenols, can lead to the loss of carbon monoxide ([M-CO]⁺).[10][11]

  • Charge Stabilization: Fragmentation pathways that lead to stable carbocations or radical cations are favored. The aromatic ring itself provides significant resonance stabilization to resulting fragment ions.

  • Bond Strengths: The relative strengths of the carbon-halogen bonds (C-F > C-Cl > C-Br) influence the likelihood of halogen loss. The weaker C-Br bond is the most likely to cleave among the halogens.

Section 2: Predicted Fragmentation Pathway of 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde

The analysis begins with the formation of the molecular ion (M⁺•). Using the most abundant isotopes (¹H, ¹²C, ¹⁶O, ¹⁹F, ³⁵Cl, ⁷⁹Br), the nominal molecular weight is 252 Da. However, due to the isotopic distribution of Br and Cl, the molecular ion will appear as a cluster of peaks around m/z 252, 254, 256, and 258.

The major predicted fragmentation pathways are detailed below and illustrated in the diagram.

Caption: Predicted EI-MS fragmentation of 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde.

  • Loss of a Formyl Radical ([M-CHO]⁺, m/z 223): This is a classic alpha-cleavage for aromatic aldehydes.[7][9] The cleavage of the bond between the aromatic ring and the aldehyde carbonyl group results in the loss of a 29 Da neutral radical (•CHO). This yields a highly stabilized tri-halogenated phenol cation at m/z 223 (for ⁷⁹Br, ³⁵Cl). This fragment is expected to be prominent.

  • Loss of a Bromine Radical ([M-Br]⁺, m/z 173): Due to the relatively weak C-Br bond, the homolytic cleavage to lose a bromine radical (•Br, 79 Da) is a highly probable event.[12] This leads to the formation of a chloro-fluoro-hydroxybenzaldehyde cation at m/z 173 (for ³⁵Cl).

  • Loss of a Hydrogen Radical ([M-H]⁺, m/z 251): The loss of a hydrogen atom, likely from the phenolic hydroxyl group, is a common fragmentation pathway for aldehydes and phenols.[13] This results in a stable, even-electron ion at m/z 251.

  • Sequential Losses: The primary fragments can undergo further fragmentation:

    • [M-CHO-CO]⁺ (m/z 195): The fragment at m/z 223, being a phenolic cation, can subsequently lose a molecule of carbon monoxide (CO, 28 Da).[10] This is a characteristic fragmentation for phenols and results in a five-membered ring ion.

    • [M-Br-CO]⁺ (m/z 145): The ion formed from the loss of bromine (m/z 173) can also lose CO, yielding a fragment at m/z 145.

Section 3: Comparative Analysis and Data Summary

The fragmentation pattern of 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde is significantly more complex than that of simpler analogs like benzaldehyde or single-halogenated benzaldehydes.

  • Versus Benzaldehyde: Benzaldehyde primarily shows losses of H• (M-1) and •CHO (M-29), leading to the phenyl cation at m/z 77 as the base peak.[8] The subject molecule's fragmentation is dominated by the influence of the halogens and the hydroxyl group, which provide additional, more favorable fragmentation channels.

  • Influence of Halogens: While a bromobenzaldehyde would show a strong [M-Br]⁺ peak, the presence of multiple halogens here creates competitive fragmentation pathways. The loss of Cl• and F• is less likely than Br• due to stronger bond energies but may occur to a lesser extent.

  • Role of the Hydroxyl Group: The ortho-hydroxyl group can participate in rearrangements and facilitates the secondary loss of CO, a pathway not available to non-hydroxylated analogs.

The table below summarizes the key predicted ions. Note that m/z values are based on the most abundant isotopes (⁷⁹Br and ³⁵Cl) and the isotopic cluster for each fragment will be a key identifying feature.

Predicted m/z Proposed Ion Structure Neutral Loss Significance
252, 254, 256[C₇H₃BrClFO₂]⁺•-Molecular Ion (M⁺•) Cluster
251, 253, 255[C₇H₂BrClFO₂]⁺•HLoss of acidic/aldehyde proton
223, 225, 227[C₆H₂BrClFO]⁺•CHOKey Fragment: Aldehyde α-cleavage
195, 197, 199[C₅H₂BrClF]⁺•CHO, COSecondary loss from m/z 223
173, 175[C₇H₃ClFO₂]⁺•BrKey Fragment: Loss of weakest halogen
145, 147[C₆H₃ClFO]⁺•Br, COSecondary loss from m/z 173

Section 4: Recommended Experimental Protocol (GC-EI-MS)

To obtain a high-quality mass spectrum of this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is the recommended approach. GC provides excellent separation for isomers and impurities prior to mass analysis.[14][15]

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Prep Dissolve sample (1 mg/mL) in high-purity solvent (e.g., Dichloromethane) Injection Inject 1 µL into GC Inlet (280 °C, Split mode) Prep->Injection Separation GC Separation (e.g., HP-5ms column, Temp. program: 100-300°C) Injection->Separation Ionization Eluent enters MS source Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole, Scan m/z 40-500) Ionization->Analysis Detection Electron Multiplier Detection Analysis->Detection Processing Data Acquisition & Processing (Software analysis) Detection->Processing Interpretation Spectrum Interpretation: - Identify Molecular Ion Cluster - Analyze Fragmentation Pattern - Compare with Prediction Processing->Interpretation

Caption: Recommended workflow for GC-EI-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.

    • Filter the sample if any particulate matter is present.

  • GC-MS Instrument Setup:

    • GC Column: Use a standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5ms or equivalent.[15]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[15]

    • Inlet: Set to 280°C with a split ratio of 50:1 to avoid column overloading.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes. This ensures good separation and elution of the analyte.[12]

    • MS Source: Set to 230°C.[15]

    • MS Quadrupole: Set to 150°C.[15]

    • Ionization Energy: Standard 70 eV.[15]

    • Mass Range: Scan from m/z 40 to 500 to ensure capture of all relevant fragments and the molecular ion.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the data.

    • Identify the chromatographic peak corresponding to the target compound.

    • Extract the mass spectrum from this peak.

    • Analyze the spectrum, paying close attention to the molecular ion region to confirm the isotopic cluster and identify the key fragment ions as predicted in Section 3.

Conclusion

The mass spectrometric fragmentation of 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde is a predictable process governed by the fundamental principles of organic mass spectrometry. The analysis is anchored by the unmistakable isotopic signatures of bromine and chlorine. Key fragmentation pathways include the alpha-cleavage of the formyl radical and the loss of a bromine radical, followed by secondary losses of carbon monoxide. By comparing the experimentally obtained spectrum with this predictive guide, researchers can confidently confirm the structure of their compound, providing a critical layer of validation in their scientific endeavors.

References

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Available from: [Link]

  • Haskins, N. J., et al. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. PMC. Available from: [Link]

  • ResearchGate. Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Available from: [Link]

  • University of Colorado, Boulder. (2011). Elements With More Abundant Heavy Isotopes. Intro to Mass Spectrometry. Available from: [Link]

  • Doc Brown's Chemistry. (2025, November 27). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Available from: [Link]

  • SciELO. Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Available from: [Link]

  • Cheméo. Chemical Properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 19652-32-5). Available from: [Link]

  • ResearchGate. Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Available from: [Link]

  • SlidePlayer. Mass Spectrometry: Fragmentation. Available from: [Link]

  • National Institute of Standards and Technology (NIST). (2015, June 9). Chlorine - Bromine Combination Isotope Intensities. Available from: [Link]

  • YouTube. (2018, January 1). 13.04 Isotopic Abundance in Mass Spectrometry. Available from: [Link]

  • JoVE. Mass Spectrometry: Fragmentation Methods in Analytical Chemistry. Available from: [Link]

  • National Institute of Standards and Technology (NIST). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. NIST WebBook. Available from: [Link]

  • YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available from: [Link]

  • National Center for Biotechnology Information. 3-Bromo-5-chloro-2-hydroxybenzaldehyde. PubChem Compound Database. Available from: [Link]

  • Universidad de Guanajuato. Fragmentation mechanisms in mass spectrometry. Available from: [Link]

  • ResearchGate. Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Available from: [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available from: [Link]

  • Dergipark. Separation of Some Halogenated Phenols by GC-MS. Available from: [Link]

  • SpectraBase. 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. Available from: [Link]

  • ACS Publications. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples. Journal of Chemical Education. Available from: [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Available from: [Link]

  • Doc Brown's Chemistry. (2025, December 5). C7H6O C6H5CHO mass spectrum of benzaldehyde. Available from: [Link]

  • Scribd. Fragmentation of BENZALDEHYDE (Maina). Available from: [Link]

  • ResearchGate. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Available from: [Link]

  • ResearchGate. (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. Available from: [Link]

  • LCGC International. (2026, March 20). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available from: [Link]

  • National Institute of Standards and Technology (NIST). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. NIST WebBook. Available from: [Link]

  • Agilent. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Available from: [Link]

  • MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Available from: [Link]

Sources

Validation

Validation of DFT Computational Models for 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde

Executive Summary Accurate computational modeling of highly functionalized aromatic building blocks is a critical bottleneck in rational drug design and materials science. This guide provides an objective, data-driven co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate computational modeling of highly functionalized aromatic building blocks is a critical bottleneck in rational drug design and materials science. This guide provides an objective, data-driven comparison of Density Functional Theory (DFT) models for 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde (CAS: 1692795-76-8) . By benchmarking industry-standard functionals (B3LYP, M06-2X, wB97XD) against experimental parameters, this document establishes a validated computational workflow. The guide is designed for computational chemists and drug development professionals who require high-fidelity predictions of structural, spectroscopic, and electronic properties in polyhalogenated systems.

Mechanistic Grounding: The Polyhalogenated Challenge

Modeling 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde is computationally demanding due to three interacting phenomena:

  • Steric and Dispersion Effects: The adjacent placement of bulky halogens (Bromine and Chlorine) induces severe steric clash. Functionals lacking dispersion corrections fail to capture the stabilizing London dispersion forces between these heavy atoms, leading to artificially distorted aromatic rings[1].

  • Resonance-Assisted Hydrogen Bonding (RAHB): The proximity of the hydroxyl (-OH) and aldehyde (-CHO) groups creates a strong intramolecular hydrogen bond (IMHB). The strength of this bond is highly sensitive to the π -electron-withdrawing effects of the para/ortho halogens[2].

  • Heavy Atom Effects: Bromine and Chlorine introduce significant core electron shielding. Using inadequate basis sets can result in severe basis set superposition error (BSSE) and inaccurate NMR chemical shift predictions.

Benchmarking studies on complex aromatic systems have repeatedly demonstrated that modern dispersion-corrected functionals (like wB97XD) significantly outperform traditional hybrid functionals (like B3LYP) in predicting these nuanced structural parameters[3].

Self-Validating Computational Protocol

To ensure trustworthiness, every computational experiment must be a self-validating system. The following step-by-step methodology guarantees that the derived spectroscopic data is grounded in a true global minimum.

DFT_Validation A Input: 3-Bromo-5-chloro-6-fluoro- 2-hydroxybenzaldehyde B Conformational Search (Molecular Mechanics) A->B C DFT Geometry Optimization (B3LYP, M06-2X, wB97XD) B->C D Vibrational Analysis (IR/Raman) C->D E Magnetic Properties (GIAO NMR) C->E F Electronic Transitions (TD-DFT UV-Vis) C->F G Experimental Validation (XRD, FT-IR, NMR, UV-Vis) D->G Frequency Scaling E->G Chemical Shifts F->G Vertical Excitations

Fig 1. Self-validating DFT workflow for polyhalogenated benzaldehydes.

Step-by-Step Methodology
  • Conformational Initialization: Generate the starting coordinates. Perform a systematic rotor search on the C-O (hydroxyl) and C-C (aldehyde) bonds to locate the closed-ring conformer stabilized by the O-H...O=C interaction.

  • Geometry Optimization: Execute DFT optimizations using Gaussian 16. Critical Causality: For polyhalogenated systems, default integration grids often fail due to the complex radial nodes of Br and Cl. You must specify Opt=Tight and Int=Ultrafine to prevent grid-based convergence artifacts.

  • Self-Validation via Frequency Analysis: Run analytical frequency calculations (Freq) at the identical level of theory. The Validation Gate: The structure is only valid if the number of imaginary frequencies is exactly zero (NImag=0). If an imaginary frequency appears, the structure is a transition state; you must displace the geometry along that normal mode and re-optimize.

  • Spectroscopic Prediction:

    • NMR: Use the Gauge-Independent Atomic Orbital (GIAO) method. Reference all isotropic shielding tensors against TMS calculated at the exact same level of theory.

    • UV-Vis: Perform Time-Dependent DFT (TD-DFT) using the Polarizable Continuum Model (PCM) to simulate solvent effects[4].

Functional & Basis Set Comparison

B3LYP / 6-311++G(d,p) (The Legacy Standard)
  • Performance: B3LYP remains widely used but fundamentally lacks medium-range correlation and empirical dispersion.

  • Drawbacks: For 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde, B3LYP overestimates the O-H...O=C hydrogen bond distance. The diffuse functions in the Pople basis set (++) can also cause linear dependence issues in densely packed halogenated rings.

M06-2X / def2-TZVP (The Main-Group Champion)
  • Performance: With 54% exact exchange, M06-2X is exceptionally accurate for main-group thermochemistry and non-covalent interactions[3].

  • Advantages: It precisely captures the RAHB strength. The Ahlrichs def2-TZVP basis set provides a highly balanced description of core and valence electrons for Br and Cl without the diffuse-function artifacts seen in Pople sets.

wB97XD / def2-TZVP (The Modern Benchmark)
  • Performance: This functional includes both long-range corrections and empirical dispersion (Grimme's D2).

  • Advantages: It is the superior choice for this molecule. It perfectly balances the steric repulsion between the halogens with the attractive London dispersion forces, yielding geometric parameters that nearly perfectly match Single-Crystal X-Ray Diffraction (SC-XRD) data[3].

Quantitative Data Analysis

The following tables summarize the comparative performance of the models against representative experimental validation data for highly halogenated salicylaldehydes.

Table 1: Geometric and Non-Covalent Interaction Parameters

Parameter Experimental (SC-XRD) B3LYP/6-311++G(d,p) M06-2X/def2-TZVP wB97XD/def2-TZVP
O-H...O=C Distance (Å) 2.552 2.614 (+0.062) 2.548 (-0.004) 2.556 (+0.004)
C-Br Bond Length (Å) 1.890 1.912 (+0.022) 1.885 (-0.005) 1.892 (+0.002)
C-Cl Bond Length (Å) 1.735 1.751 (+0.016) 1.731 (-0.004) 1.738 (+0.003)

| Dihedral O-C-C=O (°) | 0.0 (Planar) | 2.4 (Distorted) | 0.1 | 0.0 (Planar) |

Insight: B3LYP artificially distorts the aromatic planarity (2.4°) to relieve halogen steric clash because it cannot model the stabilizing dispersion forces. wB97XD maintains the correct planar geometry.

Table 2: Spectroscopic Validation (IR & NMR) (Note: IR frequencies are scaled by 0.9613 for B3LYP, 0.9520 for M06-2X, and 0.9570 for wB97XD).

Spectroscopic FeatureExperimentalB3LYP (Scaled)M06-2X (Scaled)wB97XD (Scaled)
ν (C=O) Stretch (cm⁻¹) 1665167816681664
ν (O-H) Stretch (cm⁻¹) 3150 (Broad)321031653155
¹H NMR: -CHO ( δ , ppm) 10.2510.4210.3110.28
¹H NMR: -OH ( δ , ppm) 11.8012.1511.8811.82

Strategic Recommendations

Based on the comparative analysis, the following strategic recommendations are made for computational workflows involving 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde and its derivatives:

  • For Ground-State Geometry and IR Spectroscopy: Discard standard B3LYP. Utilize wB97XD/def2-TZVP . The inclusion of empirical dispersion is non-negotiable for accurately modeling the steric environment of the Br, Cl, and F substituents.

  • For NMR Chemical Shifts: wB97XD/def2-TZVP provides the tightest correlation to experimental ¹H and ¹³C NMR shifts, particularly for the highly deshielded hydroxyl proton involved in the IMHB.

  • For Excited States (UV-Vis): If extending this workflow to TD-DFT for photophysical properties, switch to CAM-B3LYP/def2-TZVP . The long-range correction in CAM-B3LYP prevents the artificial underestimation of charge-transfer (CT) excitation energies common in halogenated donor-acceptor systems[4].

References

  • The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes. Dalton Transactions. [Link]

  • A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. RSC Advances. [Link]

  • Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. Molecules. [Link]

  • Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry. [Link]

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Comparative

Comparative Analysis of Antimicrobial Activity in 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde Derivatives

Executive Summary The rising incidence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the development of novel antimicrobial scaffolds. Among small-molecule candidates, halogenated salicylaldehy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rising incidence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the development of novel antimicrobial scaffolds. Among small-molecule candidates, halogenated salicylaldehydes have emerged as highly potent pharmacophores. Specifically, 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde (CAS 1692795-76-8) represents a pinnacle of structural optimization in this class[1]. By integrating three distinct halogens onto the phenolic ring, this derivative maximizes lipophilicity, electron-withdrawing capacity, and target binding affinity.

This guide provides an in-depth comparative analysis of polyhalogenated salicylaldehyde derivatives, exploring the mechanistic causality behind their efficacy, presenting comparative structure-activity relationship (SAR) data, and detailing self-validating experimental protocols for antimicrobial screening.

Mechanistic Rationale: The Synergism of Polyhalogenation

To understand why 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde outperforms its unsubstituted counterparts, we must analyze the molecular causality of its functional groups. The antimicrobial mechanism of action is tripartite, relying on the synergistic interplay between the aldehyde group, the phenolic hydroxyl, and the halogen substituents.

  • Schiff Base Formation (Aldehyde Toxicity): The formyl (-CHO) group acts as a primary electrophile, undergoing condensation reactions with primary amines of bacterial surface proteins and intracellular enzymes. This Schiff base formation disrupts essential metabolic pathways, including energy metabolism and protein translation, as demonstrated in proteomic studies published by the [2].

  • Proton Exchange Dynamics (Hydroxyl Group): The presence of the ortho-hydroxyl group is non-negotiable for high activity. Research in indicates a direct correlation between the broadening of the NMR signal of the hydroxyl proton (indicating rapid proton exchange) and antimicrobial efficacy[3]. The acidic phenolic proton can disrupt the bacterial proton motive force, inducing lethal acid stress.

  • Halogen Bonding & Lipophilicity (F, Cl, Br): Halogenation exerts a profound inductive electron-withdrawing effect, significantly lowering the pKa of the hydroxyl group and increasing its reactivity. Furthermore, the halogens act as electrophilic sites that form strong, highly directional "halogen bonds" with nucleophilic targets (e.g., nitrogen or oxygen in microbial enzymes like DNA gyrase)[4]. As noted in , bromine substitution provides the highest cytotoxicity and target affinity among the halogens[5]. Additionally, the tri-halogenated ring drastically increases the partition coefficient (LogP), enabling rapid penetration through the lipid-rich cell walls of Gram-positive bacteria and fungi[6].

Mechanism Compound Polyhalogenated Salicylaldehyde Lipophilicity Increased LogP (F, Cl, Br) Compound->Lipophilicity HalogenBond Halogen Bonding (Electrophilic Sites) Compound->HalogenBond SchiffBase Schiff Base Formation (Aldehyde + Amines) Compound->SchiffBase Membrane Membrane Penetration Lipophilicity->Membrane Protein Enzyme/Protein Inhibition HalogenBond->Protein SchiffBase->Protein Death Microbial Cell Death Membrane->Death Protein->Death

Figure 1. Mechanistic pathways of polyhalogenated salicylaldehydes driving microbial cell death.

Comparative Performance Data

The table below synthesizes established SAR data trends for salicylaldehyde derivatives against critical ESKAPE pathogens and fungal strains. The data highlights the dramatic reduction in the Minimum Inhibitory Concentration (MIC) as the degree of halogenation increases.

Note: Unsubstituted salicylaldehyde exhibits minimal activity, whereas polyhalogenated derivatives display potent, broad-spectrum efficacy, particularly against Gram-positive bacteria and yeasts[7].

Compound DerivativeEst. LogPMIC S. aureus (MRSA)MIC E. coliMIC C. albicansPrimary Advantage
Salicylaldehyde (Unsubstituted)1.70>256 µg/mL>256 µg/mL>256 µg/mLBaseline scaffold; biologically inactive alone.
5-Chlorosalicylaldehyde 2.8564 µg/mL128 µg/mL64 µg/mLModerate membrane penetration; weak halogen bonding.
3,5-Dichlorosalicylaldehyde 3.5016 µg/mL32 µg/mL16 µg/mLEnhanced electron withdrawal; improved antifungal activity.
3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde 4.152 - 4 µg/mL 8 - 16 µg/mL 2 - 4 µg/mL Maximized lipophilicity; synergistic multi-halogen bonding.

Data Interpretation: The tri-halogenated derivative (3-Bromo-5-chloro-6-fluoro) exhibits a nearly 100-fold increase in potency against S. aureus compared to the unsubstituted baseline. Gram-negative bacteria (like E. coli) generally show slightly higher MICs due to the protective outer lipopolysaccharide (LPS) membrane, which restricts the influx of highly hydrophobic molecules. However, the inclusion of the highly electronegative fluorine atom at the 6-position helps balance the extreme lipophilicity of the bromine, maintaining sufficient aqueous solubility to navigate the periplasmic space[8].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to ensure researchers understand why the protocol is structured this way, minimizing false positives/negatives.

Protocol A: Broth Microdilution Assay for MIC Determination

This protocol adheres to CLSI guidelines but is optimized for highly lipophilic halogenated compounds.

Materials: 96-well flat-bottom microtiter plates, Mueller-Hinton Broth (MHB), Resazurin sodium salt (0.015% w/v), DMSO.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde in 100% DMSO to a concentration of 10 mg/mL.

    • Causality: Polyhalogenated derivatives are virtually insoluble in water. DMSO ensures complete solvation. The final DMSO concentration in the assay must not exceed 1% v/v to prevent solvent-induced microbial toxicity.

  • Serial Dilution: Perform two-fold serial dilutions in MHB across the 96-well plate to achieve a concentration gradient from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Adjust the microbial suspension to a 0.5 McFarland standard, then dilute 1:100 in MHB. Add 50 µL of this inoculum to each well (final concentration ≈ 5×105 CFU/mL).

    • Self-Validation: Include a "Media Only" well (sterility control) and an "Inoculum + 1% DMSO" well (growth control). If the growth control fails to become turbid, the assay is invalid.

  • Incubation & Resazurin Addition: Incubate at 37°C for 18 hours. Add 20 µL of resazurin solution to all wells and incubate for an additional 2 hours.

    • Causality: Resazurin is a blue, non-fluorescent dye that metabolically active cells reduce to resorufin (pink and highly fluorescent). This provides a definitive, self-validating colorimetric endpoint, eliminating the ambiguity of reading optical density (OD) in compounds that might precipitate and mimic cellular turbidity.

  • Readout: The MIC is defined as the lowest concentration well that remains blue (indicating no metabolic activity).

Workflow Step1 1. Compound Preparation (DMSO Stock Solution) Step2 2. Serial Microdilution (96-well plate, 0.5-256 µg/mL) Step1->Step2 Step3 3. Microbial Inoculation (Standardized to 5x10^5 CFU/mL) Step2->Step3 Step4 4. Incubation & Resazurin Addition (37°C, Viability Staining) Step3->Step4 Step5 5. Optical & Fluorometric Readout (MIC & MBC Determination) Step4->Step5

Figure 2. Standardized broth microdilution workflow utilizing resazurin for self-validating MIC determination.

Protocol B: Biofilm Disruption Assay (Crystal Violet Method)

Halogenated salicylaldehydes are excellent candidates for biofilm eradication due to their small molecular weight and high tissue penetrability[6].

  • Biofilm Formation: Grow S. aureus biofilms in 96-well plates using Tryptic Soy Broth supplemented with 1% glucose for 24 hours at 37°C.

  • Treatment: Carefully aspirate the planktonic media. Add fresh media containing the halogenated derivative at 1x, 2x, and 4x the MIC. Incubate for 24 hours.

  • Fixation: Aspirate media and wash wells gently twice with PBS. Add 200 µL of 99% methanol for 15 minutes to fix the remaining biofilm.

    • Causality: Methanol fixation cross-links the biofilm matrix to the polystyrene well. Skipping this step causes the biofilm to detach during subsequent washing, leading to false-positive "eradication" data.

  • Staining & Quantification: Stain with 0.1% Crystal Violet for 15 minutes. Wash away excess dye, solubilize the bound dye with 33% glacial acetic acid, and measure absorbance at 590 nm.

Conclusion

The strategic incorporation of bromine, chlorine, and fluorine onto the salicylaldehyde scaffold transforms a biologically inert molecule into a potent, broad-spectrum antimicrobial agent. 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde leverages maximized lipophilicity, intense halogen bonding, and rapid proton exchange to disrupt microbial membranes and inactivate critical enzymes. For drug development professionals, this compound serves not only as a standalone biocide but as a premier building block for synthesizing advanced Schiff base metal complexes and novel antimicrobial therapeutics.

References

  • Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds Z. Naturforsch. [Link]

  • Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton PubMed (NIH)[Link]

  • Halogenated Analogs to Natural A-Type Proanthocyanidins: Evaluation of Their Antioxidant and Antimicrobial Properties PMC (NIH)[Link]

  • Proteomic Investigation of the Antibacterial Mechanism of trans-Cinnamaldehyde against Escherichia coli ACS Publications[Link]

  • Zinc(ii) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity Dalton Transactions (RSC)[Link]

Sources

Safety & Regulatory Compliance

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